2-Butanone, 1-amino-3-phenyl-

Description

Historical Development and Significance within Organic Chemistry

The study of α-amino ketones is historically rich, driven by their utility as versatile synthetic intermediates and their presence in biologically active molecules. researchgate.netbenthamdirect.com Classical methods for their synthesis often involved the nucleophilic substitution of α-halo ketones, a strategy that has been employed for decades. researchgate.net The significance of related structures, such as aminophenylalkanes, was recognized in the mid-20th century for their physiological effects, which spurred further investigation into the synthesis of aromatic amines. google.com Over time, the focus has shifted towards developing more efficient and direct methods for creating the α-amino ketone moiety. rsc.orgrsc.org This has been motivated by the need to access these high-value synthons for applications in medicinal chemistry and the synthesis of complex heterocyclic compounds like pyrazines and pyrroles. researchgate.net

Structural Features and Isomeric Considerations of Aminophenylbutanone Frameworks

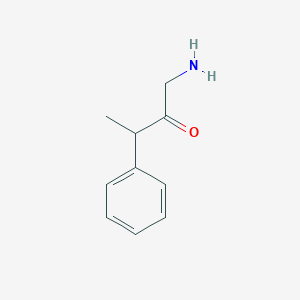

The aminophenylbutanone scaffold is defined by the molecular formula C₁₀H₁₃NO. Its core structure consists of a butanone chain, a primary amino group (-NH₂), and a phenyl ring (C₆H₅). The relative positions of the carbonyl group (C=O), the amino group, and the phenyl group on the butane (B89635) chain give rise to several structural isomers.

Structural isomers are molecules that share the same molecular formula but have different atomic arrangements. In the case of aminophenylbutanone, the key isomers include:

1-amino-3-phenyl-2-butanone: The subject of this article, where the carbonyl group is at the C2 position, the amino group at C1, and the phenyl group at C3.

3-amino-1-phenyl-2-butanone: An isomer where the amino and phenyl groups are swapped relative to the C2 carbonyl group. lookchem.com

2-amino-1-phenyl-1-butanone: Also known as α-aminobutyrophenone, this isomer has the carbonyl group at the C1 position, bonded directly to the phenyl ring. chemtoes.com

4-amino-4-phenyl-2-butanone: In this isomer, both the amino and phenyl groups are located on the C4 carbon.

The specific placement of these functional groups drastically influences the molecule's chemical properties, reactivity, and spatial configuration.

Table 1: Structural Isomers of Aminophenylbutanone

| Name | IUPAC Name | Carbonyl Position | Amino Group Position | Phenyl Group Position | CAS Number |

|---|---|---|---|---|---|

| 1-amino-3-phenyl-2-butanone | 1-amino-3-phenylbutan-2-one | C2 | C1 | C3 | Not widely documented |

| 3-amino-1-phenyl-2-butanone | 3-amino-1-phenylbutan-2-one | C2 | C3 | C1 | 19389-46-9 lookchem.com |

This interactive table allows for sorting and filtering of aminophenylbutanone isomers based on their structural features.

Overview of Research Trajectories for Related Amino Ketone and Butanone Structures

Research into amino ketones has evolved significantly, moving from traditional multi-step syntheses to more elegant and atom-economical modern techniques. rsc.org Key research trajectories include:

Development of Direct Amination Methods: A major focus has been on the direct α-amination of readily available ketones, bypassing the need to pre-functionalize the substrate into an α-halo ketone. rsc.org This includes methods using electrophilic nitrogen sources. rsc.org

Biocatalysis: The use of enzymes for the synthesis of chiral amines and amino ketones is a rapidly growing field. Transaminases (TAs) are used for the asymmetric synthesis of chiral amines from prochiral ketones, such as converting 4-phenyl-2-butanone into 3-amino-1-phenylbutane. mdpi.comresearchgate.net

Use as Synthetic Building Blocks: α-amino ketones are valuable precursors for other important molecular classes. For instance, the reduction of the ketone functionality provides access to 1,2-amino alcohols, which are crucial chiral auxiliaries and ligands in asymmetric synthesis. researchgate.net The synthesis and subsequent reduction of 1-dimethylamino-3-phenyl-2-butanone to the corresponding amino alcohol is a documented example of this utility. jst.go.jp

Detailed Research Findings on 2-Butanone, 1-amino-3-phenyl-

Specific research literature and detailed experimental data for the compound 1-amino-3-phenyl-2-butanone are notably scarce. However, significant insights can be drawn from studies on its close structural analogs, particularly its N,N-dimethyl derivative.

A 1962 study published in the Journal of the Pharmaceutical Society of Japan detailed the synthesis of 1-dimethylamino-3-phenyl-2-butanone . jst.go.jp This research provides the most direct available information for constructing the specific carbon skeleton of the target molecule. The synthesis was achieved via the pinacol (B44631) rearrangement of 1-dimethylamino-2-phenyl-2,3-butanediol. The pinacol rearrangement is a classic method for converting a 1,2-diol to a carbonyl compound. This work also reported the subsequent reduction of the synthesized 1-dimethylamino-3-phenyl-2-butanone to its corresponding amino alcohol, 1-dimethylamino-3-phenyl-2-butanol, highlighting the utility of this scaffold as a synthetic intermediate. jst.go.jp

Given the lack of specific data for 1-amino-3-phenyl-2-butanone, the physical and chemical properties of related isomers and parent ketones are presented below for context.

Table 2: Physical Properties of Related Phenyl-Butanone Isomers

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Refractive Index (at 20°C) | CAS Number |

|---|---|---|---|---|---|

| 1-Phenyl-2-butanone | C₁₀H₁₂O | 148.20 | 226-228 | 1.509 - 1.513 | 1007-32-5 chemeo.comthegoodscentscompany.com |

| 3-Phenyl-2-butanone | C₁₀H₁₂O | 148.20 | 222 | 1.507 | 769-59-5 |

This interactive table summarizes key physical data for ketones structurally related to the title compound.

The synthesis of related chiral amines, such as 3-amino-1-phenylbutane from 4-phenyl-2-butanone, has been explored using multi-enzymatic cascade systems. mdpi.comresearchgate.net These biocatalytic approaches are attractive for their high stereoselectivity but are often challenged by unfavorable thermodynamic equilibria. mdpi.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

1-amino-3-phenylbutan-2-one |

InChI |

InChI=1S/C10H13NO/c1-8(10(12)7-11)9-5-3-2-4-6-9/h2-6,8H,7,11H2,1H3 |

InChI Key |

SDNMZYHRZSSQFC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)C(=O)CN |

Origin of Product |

United States |

Synthetic Methodologies for Aminophenylbutanone Scaffolds

Conventional Organic Synthesis Approaches

The construction of the aminophenylbutanone core relies on established principles of organic synthesis, utilizing a range of precursor materials and reaction pathways. These methods are broadly categorized into amination reactions of butanone precursors and subsequent derivatization strategies.

Amination Reactions of Butanone Precursors

A primary strategy for introducing the requisite amino functionality involves the direct or indirect amination of a suitable butanone precursor. This can be achieved through several distinct chemical routes.

A well-established method for the synthesis of primary amines from ketones proceeds through an oxime intermediate. nih.gov This two-step pathway first involves the condensation of a phenyl-substituted butanone, such as 3-phenyl-2-butanone, with hydroxylamine (B1172632) to form the corresponding oxime. This reaction is typically carried out in an alcoholic solvent, sometimes with a mild base like pyridine. nih.gov

The subsequent and crucial step is the reduction of the oxime to the primary amine, 1-amino-3-phenyl-2-butanone. A variety of reducing agents can be employed for this transformation, with the choice of reagent influencing reaction conditions and outcomes. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, or chemical reduction using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal salt. The photochemical rearrangement of oximes has also been studied, which can lead to amides via an oxaziridine (B8769555) intermediate. udayton.edu

Table 1: Comparison of Reducing Agents for Oxime Reduction

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation (H₂/Pd-C) | H₂ gas, pressure, methanol/ethanol solvent | High yield, clean reaction | Requires specialized pressure equipment |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, reflux | Powerful reducing agent | Highly reactive, moisture-sensitive |

| Sodium Borohydride (NaBH₄)/NiCl₂ | Methanol/water solvent, room temperature | Milder conditions, easier handling | May require optimization for high yields |

Directly forming the carbon-nitrogen bond through nucleophilic addition or condensation reactions provides another synthetic avenue. Three-component condensation reactions, for instance, can bring together a ketone, an aldehyde, and an amine source in a single step to create complex molecules. nih.govresearchgate.net A plausible route to an aminophenylbutanone scaffold could involve the reaction of a dicarbonyl compound with an aldehyde and an amine source. nih.gov

For example, a Mannich-type reaction could be envisioned, where a ketone like benzylacetone (B32356) is reacted with formaldehyde (B43269) and a suitable amine or ammonia (B1221849) equivalent. Alternatively, multicomponent reactions involving substrates such as ethyl acetoacetate (B1235776), an appropriate aldehyde, and an amino-containing component can yield highly functionalized heterocyclic systems that could potentially be converted to the desired aminophenylbutanone. nih.gov

The naturally occurring amino acid, phenylalanine, offers a chiral starting material for the synthesis of aminophenylbutanone derivatives. Phenylalanine possesses the core phenyl and amino groups in a defined stereochemical arrangement. Synthetic modification can be used to extend the carbon chain and introduce the ketone functionality.

One conceptual pathway involves the conversion of the carboxylic acid moiety of phenylalanine into a methyl ketone. This could be achieved through various methods, such as reaction with methyllithium (B1224462) or via a Weinreb amide intermediate. Enzymes such as phenylalanine aminomutases (PAM) are also utilized in the isomerization of α-amino acids to β-amino acids, which are valuable scaffolds in medicinal chemistry. nih.gov These biocatalytic methods can offer high enantioselectivity in the synthesis of β-phenylalanine derivatives, which could serve as precursors to the target butanone structure. nih.gov

The acetoacetic ester synthesis is a classic and versatile method for the preparation of methyl ketones. uomustansiriyah.edu.iq This pathway can be adapted to synthesize phenyl-substituted butanones, which can then be aminated in a subsequent step. The synthesis of 4-phenyl-2-butanone via this method is a well-documented example. uomustansiriyah.edu.iq

The general procedure involves the deprotonation of ethyl acetoacetate with a base like sodium ethoxide to form a nucleophilic enolate. study.comstudy.com This enolate is then alkylated with a benzyl (B1604629) halide (e.g., benzyl bromide) to introduce the phenylmethyl group. Subsequent hydrolysis of the ester and decarboxylation upon heating yields the target ketone, 4-phenyl-2-butanone. study.com To arrive at 1-amino-3-phenyl-2-butanone, a further functional group transformation would be required, such as α-halogenation followed by nucleophilic substitution with an amine source, or conversion to the oxime and reduction as previously described.

Table 2: Steps in Acetoacetic Ester Synthesis for a Phenylbutanone Precursor

| Step | Reactants | Product | Purpose |

| 1. Enolate Formation | Ethyl acetoacetate, Sodium ethoxide | Sodioacetoacetic ester | Generation of a nucleophile |

| 2. Alkylation | Sodioacetoacetic ester, Benzyl bromide | Ethyl 2-benzylacetoacetate | Introduction of the phenylmethyl group |

| 3. Hydrolysis & Decarboxylation | Ethyl 2-benzylacetoacetate, aq. NaOH then H₃O⁺, heat | 4-Phenyl-2-butanone | Formation of the methyl ketone |

Derivatization Strategies for Aminophenylbutanone Analogues

The aminophenylbutanone scaffold is a valuable starting point for creating libraries of related compounds through various derivatization strategies. mdpi.com These modifications can be used to explore structure-activity relationships in drug discovery programs. nih.gov

Derivatization can occur at several points on the molecule:

The Amino Group: The primary amine is readily acylated, alkylated, or used in reductive amination reactions to introduce a wide variety of substituents. Derivatization reagents such as phenylisothiocyanate (PITC) or 3-Aminopyridyl-N-hydroxysuccinimidyl carbamate (B1207046) (APDS) are commonly used to modify amino groups for analytical purposes and can be adapted for synthetic diversification. fujifilm.com

The Carbonyl Group: The ketone can be reduced to a secondary alcohol, which can then be esterified or etherified. It can also undergo reactions such as the Wittig reaction to form alkenes or be converted to various heterocyclic systems.

The Phenyl Ring: Electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation) can be performed on the phenyl ring to introduce substituents, although the existing groups will direct the position of substitution.

The α-Carbons: The carbons adjacent to the ketone can be functionalized, for example, through halogenation or alkylation under specific conditions.

These derivatization reactions allow for the systematic modification of the parent compound, leading to the generation of analogues with potentially improved biological activity or altered physicochemical properties. mdpi.comnih.gov

Protection and Deprotection Chemistries (e.g., Boc-protection)

In the multistep synthesis of complex molecules containing the aminophenylbutanone scaffold, the protection of the primary amine is a critical step to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under various conditions and the facility of its removal under mild acidic conditions. total-synthesis.comfishersci.co.uk

Boc-Protection: The protection of the amino group in 1-amino-3-phenyl-2-butanone is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O). fishersci.co.uk The reaction involves the nucleophilic attack of the primary amine onto one of the carbonyl carbons of the Boc anhydride (B1165640). total-synthesis.com This process is often carried out in the presence of a base, such as sodium hydroxide (B78521) or triethylamine, and in a variety of solvents like tetrahydrofuran (B95107) (THF), acetonitrile, or even biphasic systems. total-synthesis.comfishersci.co.uk The conditions are generally mild, proceeding at room temperature or with moderate heating, and result in high yields of the N-Boc protected aminoketone. fishersci.co.uk The resulting tert-butyl carbamate is stable to most nucleophiles and bases, making it compatible with a wide range of subsequent chemical transformations. organic-chemistry.org

Boc-Deprotection: The removal of the Boc group is an acid-catalyzed process. masterorganicchemistry.com Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed. fishersci.co.uk The mechanism involves the protonation of the carbamate's carbonyl oxygen, which facilitates the fragmentation of the protecting group into a stable tert-butyl cation and a carbamic acid intermediate. masterorganicchemistry.comcommonorganicchemistry.com This carbamic acid is unstable and spontaneously decarboxylates, releasing carbon dioxide and the free amine. total-synthesis.comcommonorganicchemistry.com The tert-butyl cation is typically scavenged by deprotonation to form isobutylene (B52900) gas. total-synthesis.com This deprotection strategy is highly efficient and is orthogonal to other protecting groups like Fmoc (base-labile) and Cbz (removed by hydrogenolysis), which is a significant advantage in complex synthetic sequences. total-synthesis.com

| Step | Reagent/Condition | Mechanism Summary |

| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH, Et₃N) | Nucleophilic attack of the amine on Boc₂O forms a stable carbamate. |

| Deprotection | Strong Acid (e.g., TFA, HCl) | Acid-catalyzed cleavage yields a tert-butyl cation, CO₂, and the free amine. masterorganicchemistry.comcommonorganicchemistry.com |

Halogenation at Specific Positions (e.g., Chloro-, Fluoro-derivatives)

The introduction of halogen atoms onto the aminophenylbutanone scaffold can significantly alter its chemical and biological properties. Synthetic strategies typically target either the aliphatic chain or the phenyl ring.

Chloro-derivatives: The synthesis of chloro-substituted phenylbutanone derivatives can be achieved through various methods. For instance, the chlorination of a precursor ketone like 4-phenylbutan-2-one can yield compounds such as 1-chloro-4-phenyl-2-butanone. smolecule.com Specific α-chlorination of ketones can be challenging, but methods for preparing compounds like 3-chloro-4-phenylbutan-2-one (B14708161) from allylic alcohol precursors have been reported. orgsyn.org These halogenated ketones can then serve as intermediates for the introduction of the amino group to complete the synthesis of the target chloro-aminophenylbutanone derivative. Friedel-Crafts acylation is another viable route, where a substituted benzene (B151609) ring reacts with a chloro-functionalized acyl chloride, such as 4-chlorobutyryl chloride, to produce compounds like 4-chloro-1-phenyl-1-butanone. chemsynthesis.com

Fluoro-derivatives: The synthesis of fluoro-derivatives often involves more specialized reagents. Direct fluorination can be accomplished using electrophilic fluorinating agents like Selectfluor. For instance, asymmetric fluorinative dearomatization of tryptamine (B22526) derivatives has been demonstrated using such reagents. mdpi.com Another strategy involves the synthesis of fluorinated building blocks. For example, fluorinated phenylalanines can be synthesized and then elaborated into the desired aminophenylbutanone structure. nih.gov This can involve methods like palladium-catalyzed direct fluorination of C(sp³)–H bonds. researchgate.net The synthesis of β-fluoroamine derivatives bearing quaternary C–F centers has also been achieved through organocatalytic Mannich reactions using α-fluoro cyclic ketones as nucleophiles. mdpi.com These methods provide pathways to introduce fluorine at various positions on the scaffold, enabling the exploration of its effects on molecular properties.

Synthesis of Unsaturated Aminophenylbutenone Systems (β-Enaminones)

β-Enaminones, or unsaturated aminophenylbutenone systems, are versatile synthetic intermediates. acgpubs.org The synthesis of these compounds from β-amino ketones like 1-amino-3-phenyl-2-butanone is conceptually a dehydration or condensation reaction. However, the more common and well-documented approach involves the condensation of a β-dicarbonyl compound with a primary or secondary amine. acgpubs.orgorganic-chemistry.org

This reaction is often catalyzed by a range of substances, including Lewis acids (e.g., Sc(OTf)₃, Zn(ClO₄)₂·6H₂O) or protic acids (e.g., acetic acid). acgpubs.orgorganic-chemistry.org The reaction proceeds by the formation of an enamine from the amine and one of the carbonyl groups of the dicarbonyl compound. For instance, reacting a 1,3-diketone with an amine in the presence of a catalyst like ceric ammonium (B1175870) nitrate (B79036) can produce β-enaminones in good yields. organic-chemistry.org While the direct conversion from a β-amino ketone is less common, the reverse reaction, the reduction of enaminones to produce β-aminoketones, is a known synthetic route, suggesting that establishing conditions for the dehydrogenation or condensation of the β-amino ketone could yield the desired unsaturated system. rsc.org

Enzymatic and Biocatalytic Synthesis Approaches

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical synthesis, providing high stereoselectivity under mild conditions.

Asymmetric Synthesis of Chiral Aminophenylbutanone Derivatives

The synthesis of enantiomerically pure chiral amines is of great importance in the pharmaceutical industry. Enzymes, particularly transaminases, have emerged as highly effective catalysts for this purpose. nih.gov

ω-Transaminases (ω-TAs) are pyridoxal-5′-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a prochiral ketone, producing a chiral amine. nih.gov This method is highly attractive for synthesizing chiral 1-amino-3-phenyl-2-butanone derivatives from the corresponding prochiral ketone, 3-phenyl-2-butanone. The reaction is reversible, and the choice of amine donor is crucial for driving the reaction toward the product. elsevierpure.com L-Alanine is a commonly used amine donor, as the pyruvate (B1213749) co-product can be easily handled or removed. elsevierpure.com

Research has demonstrated the successful application of ω-TAs for the asymmetric synthesis of various chiral amines from prochiral ketones with high conversion rates and excellent enantiomeric excess (ee). nih.gov For example, the amination of benzylacetone, a structurally similar ketone, using ω-TA from Vibrio fluvialis resulted in a 90.2% yield and >99% ee for the (S)-amine. elsevierpure.com

| Enzyme Source | Substrate | Amine Donor | Conversion (%) | Enantiomeric Excess (ee %) |

| Vibrio fluvialis JS17 | Benzylacetone | L-Alanine | 90.2 | >99 (S) elsevierpure.com |

| Vibrio fluvialis JS17 | Acetophenone | L-Alanine | 92.1 | >99 (S) elsevierpure.com |

| Codexis ATA 113 | (4-fluorophenyl)acetone | o-xylylenediamine | >99 | >99 nih.gov |

| Capronia epimyces (F113T mutant) | Pyruvate | (R)-α-methylbenzylamine | 95.2 | >99 (D-alanine) asm.org |

A significant challenge in transaminase-mediated reactions is the unfavorable thermodynamic equilibrium, which can limit product yield. proquest.com To overcome this, multi-enzymatic cascade systems have been developed. These one-pot systems couple the transaminase reaction with a second enzymatic reaction that removes the ketone by-product (e.g., pyruvate), thereby shifting the equilibrium towards the desired chiral amine product. proquest.comuab.cat

A common strategy is to couple the ω-TA with a pyruvate decarboxylase (PDC). proquest.com The PDC enzyme converts the pyruvate generated from the alanine (B10760859) amine donor into acetaldehyde (B116499) and carbon dioxide. proquest.comuab.cat Since acetaldehyde and CO₂ are volatile, their removal from the reaction mixture provides a strong thermodynamic driving force, significantly increasing the conversion and yield of the chiral amine. proquest.com Studies comparing single-enzyme and dual-enzyme systems have shown a dramatic enhancement in product formation when the cascade system is employed. proquest.com For the synthesis of 3-amino-1-phenylbutane, coupling a transaminase (from Chromobacterium violaceum or Vibrio fluvialis) with PDC resulted in yields greater than 60% and an enantiomeric excess of around 90%, whereas the reaction without PDC yielded significantly lower product concentrations. proquest.com

| System | Transaminase | Coupled Enzyme | Yield (%) | Enantiomeric Excess (ee %) |

| Single Enzyme (CviTA) | C. violaceum | None | ~6% | Not specified proquest.com |

| Cascade (CviTA-PDC) | C. violaceum | Pyruvate Decarboxylase | >60% | ~90% (S) proquest.com |

| Single Enzyme (VflTA) | V. fluvialis | None | ~10% | Not specified proquest.com |

| Cascade (VflTA-PDC) | V. fluvialis | Pyruvate Decarboxylase | >60% | ~90% (S) proquest.com |

Thermodynamic Equilibrium Management in Biocatalysis

The asymmetric synthesis of chiral amines from prochiral ketones using transaminases is an attractive biocatalytic strategy. However, a significant hurdle is the often unfavorable thermodynamic equilibrium of the transamination reaction, which can limit the product yield. mdpi.com To drive the reaction towards the desired amine product, several strategies for thermodynamic equilibrium management have been developed.

One common approach is the use of a large excess of the amino donor. mdpi.com By increasing the concentration of the amino donor, the equilibrium can be shifted towards the product side, according to Le Châtelier's principle. For instance, in the synthesis of 3-amino-1-phenylbutane, a 20-fold excess of L-alanine as the amino donor was found to significantly improve reaction conversion and yield. mdpi.com

A more sophisticated and often more effective strategy is the in situ removal of one of the reaction by-products. mdpi.com This continuous removal of a product prevents the reverse reaction from occurring, thereby pulling the equilibrium towards the formation of the desired chiral amine. Several methods can be employed for by-product removal:

Use of Volatile By-products: Employing an amino donor that generates a volatile ketone by-product, such as isopropylamine (B41738) which is converted to acetone, allows for easy removal of the by-product from the reaction mixture by evaporation. mdpi.com

Enzymatic By-product Removal: A multi-enzymatic cascade system can be designed where a second enzyme is used to convert the by-product of the transamination reaction into another molecule. A well-documented example is the coupling of a transaminase with a pyruvate decarboxylase (PDC). mdpi.com When L-alanine is used as the amino donor, the by-product is pyruvate. PDC decarboxylates pyruvate to acetaldehyde and carbon dioxide (CO2), both of which are volatile and can be easily removed from the reaction medium. mdpi.com This TA-PDC cascade has been successfully applied to the synthesis of 3-amino-1-phenylbutane, dramatically enhancing the product yield to over 60% with high selectivity. mdpi.com

| Strategy | Description | Example Application | Reference |

| Excess Amino Donor | Increasing the concentration of the amino donor to shift the equilibrium towards the products. | Using a 20-fold excess of L-alanine for 3-amino-1-phenylbutane synthesis. | mdpi.com |

| Volatile By-product Formation | Using an amino donor like isopropylamine, which forms the volatile by-product acetone. | General strategy for transaminase reactions. | mdpi.com |

| Coupled Enzymatic System | A second enzyme removes the by-product of the primary reaction. | Coupling a transaminase with pyruvate decarboxylase (PDC) to remove pyruvate. | mdpi.com |

Furthermore, biocatalytic cascades that consume the amine product in situ can also serve to overcome thermodynamic limitations. dovepress.com By integrating the transamination step with a subsequent enzymatic reaction that uses the newly formed amine as a substrate, the product concentration is kept low, continuously driving the initial transamination forward.

Substrate Scope and Enzyme Engineering for Aminophenylbutanone Production

While wild-type transaminases are valuable biocatalysts, their practical application can be limited by factors such as low stability and a narrow substrate scope, often being restricted to small aliphatic amines. frontiersin.orgdovepress.com Many natural transaminases show low or no activity towards bulky ketone substrates like those required for the synthesis of aminophenylbutanones. To overcome these limitations, protein engineering has become an indispensable tool for tailoring transaminases to meet specific industrial requirements. frontiersin.orgresearchgate.netmdpi.com

The primary goal of enzyme engineering in this context is to expand the substrate scope of transaminases to efficiently accept bulkier and more structurally diverse ketones and amines. Several powerful strategies are employed to achieve this:

Rational Design: This approach relies on a detailed understanding of the enzyme's three-dimensional structure and catalytic mechanism. frontiersin.org By identifying key amino acid residues in the active site that are responsible for substrate binding and specificity, targeted mutations can be introduced. nih.gov For example, molecular docking and dynamics simulations can reveal residues that cause steric hindrance for bulky substrates. nih.gov Mutating these residues to smaller ones can enlarge the substrate-binding pocket, thereby accommodating larger molecules. This strategy has been successfully used to engineer ω-transaminases to accept substrates with substituents larger than an ethyl group. nih.gov

Directed Evolution: This strategy mimics the process of natural selection in the laboratory to evolve enzymes with desired properties. It involves iterative cycles of generating genetic diversity (mutagenesis), expressing the mutant enzymes, and screening for improved activity towards a target substrate. frontiersin.orgmdpi.com This approach does not require prior knowledge of the enzyme's structure. High-throughput screening methods are crucial for efficiently identifying improved variants from large mutant libraries. researchgate.net

Computation-Supported Engineering: This is a semi-rational approach that combines computational tools with experimental methods. frontiersin.org Computational methods can be used to predict the effects of mutations, helping to design smaller, "smarter" mutant libraries for experimental screening, thus reducing the screening effort. mdpi.com

Through these engineering efforts, transaminase variants have been created with significantly improved properties for the synthesis of complex chiral amines. For example, a quadruple mutant of a transaminase from Fodinicurvata sediminis (H30R/Y90F/V152K/Y156F) showed a 7.95-fold greater catalytic efficiency (kcat/KM) and enhanced thermostability compared to the initial variant. nih.gov Similarly, engineering of an (S)-selective ω-transaminase from Ochrobactrum anthropi allowed it to accept bulky substituents. nih.gov These engineered biocatalysts exhibit expanded substrate scopes, enabling the synthesis of a wide range of chiral amines that are not accessible with wild-type enzymes. nih.gov

| Engineering Strategy | Description | Key Advantages |

| Rational Design | Site-directed mutagenesis based on structural and mechanistic information. | Knowledge-based, can lead to significant improvements with few mutations. |

| Directed Evolution | Iterative cycles of random mutagenesis and high-throughput screening. | Does not require structural information; can explore unexpected beneficial mutations. |

| Computation-Supported Engineering | Uses computational tools to guide the design of mutant libraries for experimental testing. | Reduces screening effort by focusing on promising mutations. |

The development of these robust and versatile transaminases through protein engineering is paving the way for the efficient and sustainable production of high-value chiral amines, including the 1-amino-3-phenyl-2-butanone scaffold, for the pharmaceutical and chemical industries.

Chemical Reactivity and Transformation Pathways of Aminophenylbutanone Structures

Reactions Involving the Amino Functionality

The primary amino group (-NH₂) is a key center of reactivity, characterized by the lone pair of electrons on the nitrogen atom, which imparts nucleophilic and basic properties to the molecule.

The nitrogen atom of the primary amino group in 1-amino-3-phenyl-2-butanone serves as a potent nucleophile. This characteristic allows it to readily participate in nucleophilic substitution reactions with various electrophiles. wikipedia.org A prominent example of this reactivity is amidation, the formation of an amide bond. This reaction typically involves the acylation of the amino group using carboxylic acid derivatives such as acid chlorides or anhydrides.

For instance, the reaction of 1-amino-3-phenyl-2-butanone with acetic anhydride (B1165640) results in the formation of N-(3-phenyl-2-oxobutan-1-yl)acetamide. In this transformation, the nucleophilic amino group attacks one of the electrophilic carbonyl carbons of the anhydride, leading to the formation of a tetrahedral intermediate which then collapses to form the stable amide product and a carboxylate leaving group. masterorganicchemistry.comlibretexts.org

Table 1: Representative Amidation Reaction

| Reactant | Reagent | Conditions | Product |

| 2-Butanone, 1-amino-3-phenyl- | Acetic Anhydride | Aprotic solvent (e.g., Dichloromethane), Room Temperature | N-(3-phenyl-2-oxobutan-1-yl)acetamide |

This acylation process effectively neutralizes the basicity of the amino group and is a common strategy for protecting the amine functionality during subsequent reactions.

The primary amino group can undergo specific oxidative transformations. A notable reaction is with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl. Primary aliphatic amines react with nitrous acid to form a highly unstable diazonium salt intermediate. libretexts.org This intermediate rapidly decomposes, losing nitrogen gas (N₂) to form a carbocation at the C1 position. This carbocation can then react with available nucleophiles (like H₂O or Cl⁻) or undergo rearrangement and elimination, leading to a mixture of products, including the corresponding alcohol (1-hydroxy-3-phenyl-2-butanone) and alkenes.

While direct oxidation of the amino group to other functionalities like nitro groups requires harsh conditions, other specialized methods can convert primary amines to ketones. strath.ac.uksemanticscholar.orgresearchgate.net However, the reaction with nitrous acid is a more characteristic transformation pathway. Reduction of the primary amino group is not a common process as it is already in a low oxidation state.

Reactions Involving the Carbonyl Functionality

The ketone group (C=O) is another major site of reactivity, defined by the electrophilic nature of the carbonyl carbon and the ability to form enolates.

The polarization of the carbon-oxygen double bond (C=O) renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com This leads to one of the most fundamental reactions of ketones: nucleophilic addition. masterorganicchemistry.comacademie-sciences.fr

A significant transformation is the reduction of the ketone to a secondary alcohol. This is commonly achieved using hydride-reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction involves the transfer of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. This process converts 1-amino-3-phenyl-2-butanone into 1-amino-3-phenyl-2-butanol. Due to the creation of a new stereocenter at the C2 position, this reduction can lead to a mixture of diastereomers (syn and anti 1,3-amino alcohols). nih.govacs.org The stereochemical outcome can often be influenced by the choice of reagent and reaction conditions. nih.gov

Table 2: Carbonyl Reduction Reaction

| Reactant | Reagent | Conditions | Product |

| 2-Butanone, 1-amino-3-phenyl- | Sodium Borohydride (NaBH₄) | Protic solvent (e.g., Methanol, Ethanol) | 1-Amino-3-phenyl-2-butanol |

Furthermore, organometallic reagents, such as Grignard reagents (R-MgX), can add to the carbonyl carbon, forming a new carbon-carbon bond and yielding a tertiary alcohol after an acidic workup.

The carbonyl group readily reacts with primary amine derivatives to form imines and related compounds. These reactions are valuable for both characterizing the ketone and for further synthetic transformations. The reaction with hydroxylamine (B1172632) (NH₂OH) produces an oxime, specifically 1-amino-3-phenyl-2-butanone oxime. quora.comic.ac.uk This reaction proceeds via nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime. khanacademy.org

Similarly, reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives yields hydrazones. For example, reaction with hydrazine itself forms 1-amino-3-phenyl-2-butanone hydrazone. This particular derivative can be a substrate for the Wolff-Kishner reduction, where treatment with a strong base (like KOH) at high temperatures deoxygenates the carbonyl group entirely, converting it to a methylene (B1212753) (-CH₂-) group and yielding 1-amino-3-phenylbutane.

Table 3: Common Ketone Derivatization Reactions

| Reagent | Conditions | Product Type |

| Hydroxylamine (NH₂OH) | Mildly acidic (pH ~4-5) | Oxime |

| Hydrazine (H₂NNH₂) | Mildly acidic | Hydrazone |

| Semicarbazide (H₂NNHCONH₂) | Mildly acidic | Semicarbazone |

Reactivity of the Phenyl Ring and Aliphatic Chain

The molecule's reactivity also extends to its hydrocarbon framework, including the aromatic phenyl ring and the aliphatic side chain.

The aliphatic chain possesses reactive sites as well. The C-H bond at the C3 position is benzylic, meaning it is adjacent to the phenyl ring. Benzylic positions are known to be susceptible to radical reactions. youtube.com For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator (like light or peroxide) can lead to selective bromination at the benzylic carbon, yielding 1-amino-3-bromo-3-phenyl-2-butanone. youtube.com This introduces a new functional group that can be used for subsequent nucleophilic substitution or elimination reactions.

To generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables as requested, specific studies on "2-Butanone, 1-amino-3-phenyl-" would be required. Without such dedicated resources, any attempt to describe its reactivity would involve speculation based on the general behavior of related functional groups, which would not meet the required standard of scientific accuracy and would violate the strict instruction to focus solely on the specified compound.

Therefore, the requested article cannot be generated at this time due to the absence of specific research on the chemical reactivity of 2-Butanone, 1-amino-3-phenyl-.

Stereochemical Aspects in Aminophenylbutanone Synthesis and Reactivity

Enantioselective and Diastereoselective Synthetic Strategies

The synthesis of enantiomerically pure α-amino ketones like 1-amino-3-phenyl-2-butanone is a significant objective in organic chemistry, as these compounds are valuable building blocks for more complex chiral molecules. nih.govrsc.org Several strategies have been developed for the asymmetric synthesis of this class of compounds, primarily focusing on the creation of the chiral center at the α-carbon with high stereocontrol.

Enantioselective Approaches:

One of the most effective methods for synthesizing chiral α-amino ketones is through the catalytic asymmetric α-amination of a corresponding ketone or its enol equivalent. This involves the introduction of an amino group into the α-position of a prochiral ketone, 3-phenyl-2-butanone, using a chiral catalyst.

Transition-Metal Catalysis: Chiral palladium nih.govrsc.org and rhodium acs.org complexes have been successfully employed to catalyze the asymmetric arylation or amination of α-keto imines and silyl enol ethers, respectively. For instance, a palladium-catalyzed reaction could involve the asymmetric arylation of an α-keto imine precursor to generate the desired α-amino ketone with high enantioselectivity. nih.gov Similarly, chiral rhodium catalysts can facilitate the direct enantioselective conversion of silyl enol ethers to α-amino ketones. acs.org

Biocatalysis: The use of enzymes, particularly transaminases, offers a green and highly selective alternative for the synthesis of chiral amines from prochiral ketones. mdpi.com A suitable ω-transaminase could catalyze the asymmetric amination of 3-phenyl-2-butanone, using an amino donor like L-alanine, to produce (S)- or (R)-1-amino-3-phenyl-2-butanone with high enantiomeric excess. Strategies to overcome unfavorable thermodynamic equilibria include using a large excess of the amino donor or removing the ketone byproduct in situ. mdpi.comresearchgate.net

Organocatalysis: Chiral organocatalysts, such as derivatives of cinchona alkaloids or chiral phosphoric acids, can promote enantioselective reactions. For example, a chiral phosphoric acid can catalyze the nucleophilic amination of azoalkenes, which can then be converted to the corresponding α-amino ketones without racemization. rsc.org

Diastereoselective Strategies:

When a molecule contains more than one chiral center, diastereoselective synthesis becomes crucial. While 1-amino-3-phenyl-2-butanone itself has one primary stereocenter at the α-carbon, reactions involving this molecule or its synthesis from chiral precursors may require control over diastereoselectivity. Diastereoselective methods often rely on substrate control, where the inherent chirality of the starting material directs the stereochemical outcome of the reaction, or reagent control, where a chiral reagent or catalyst selectively forms one diastereomer over another.

| Synthetic Strategy | Catalyst/Reagent Type | Key Precursor | Potential Advantages |

|---|---|---|---|

| Asymmetric α-Amination | Chiral Rhodium(II) Complex | Silyl Enol Ether of 3-phenyl-2-butanone | Direct conversion, high enantioselectivity. acs.org |

| Asymmetric Arylation | Chiral Palladium(II) Complex | α-Keto Imine Precursor | Practical and highly stereocontrolled. nih.gov |

| Enzymatic Transamination | ω-Transaminase | 3-Phenyl-2-butanone (Prochiral Ketone) | High enantioselectivity, green chemistry. mdpi.com |

| Asymmetric Heyns Rearrangement | Organocatalyst (e.g., β-isocupreidine) | Racemic α-Hydroxy Ketone | Intramolecular redox reaction with carbonyl migration. rsc.org |

Chiral Purity Assessment and Enantiomeric Excess Determination

Following the synthesis of a chiral compound, it is essential to determine its chiral purity, typically expressed as enantiomeric excess (ee). The ee value quantifies the predominance of one enantiomer over the other in a mixture. Several analytical techniques are available for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most widely used and reliable methods for determining enantiomeric excess. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. The ee is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral purity can be determined by ¹H or ¹³C NMR spectroscopy using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).

Chiral Solvating Agents (CSAs): These agents form transient diastereomeric complexes with the enantiomers, which results in separate signals in the NMR spectrum. The integration of these signals allows for the calculation of the ee.

Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a pure chiral derivatizing agent to form a mixture of diastereomers. These diastereomers have distinct chemical shifts in the NMR spectrum, enabling their quantification.

Capillary Electrophoresis (CE): Chiral CE, often using cyclodextrins as chiral selectors in the running buffer, can provide rapid and efficient separation of enantiomers, making it a viable alternative to HPLC. nih.gov

| Method | Principle | Typical Application | Key Considerations |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP). | Direct separation and quantification of enantiomers. | Requires selection of an appropriate CSP and mobile phase. |

| NMR with Chiral Solvating Agent (CSA) | Formation of transient diastereomeric complexes leading to distinct NMR signals. | Analysis without chemical modification of the analyte. | Requires a suitable CSA that provides sufficient signal resolution. |

| NMR with Chiral Derivatizing Agent (CDA) | Conversion of enantiomers into stable diastereomers with different NMR spectra. | Used when CSAs are ineffective; provides robust separation. | Derivatization reaction must go to completion without racemization. |

| Chiral Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field in the presence of a chiral selector. | Rapid analysis with high separation efficiency. nih.gov | Requires optimization of buffer, pH, and chiral selector concentration. |

Influence of Stereochemistry on Molecular Interactions and Properties

The three-dimensional structure of 1-amino-3-phenyl-2-butanone enantiomers dictates how they interact with other chiral molecules. This is particularly important in biological systems, where receptors, enzymes, and other proteins are themselves chiral. The principle of chiral recognition often relies on the "three-point interaction model," where one enantiomer can establish multiple, complementary interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) with a chiral binding site, while its mirror image cannot achieve the same optimal fit.

This differential interaction means that the (R) and (S) enantiomers of 1-amino-3-phenyl-2-butanone can exhibit distinct biological activities. One enantiomer might be a potent therapeutic agent, while the other could be inactive, less active, or even responsible for adverse effects. For example, in a pharmacologically active aminoketone, one enantiomer may bind with high affinity to a specific receptor, triggering a desired physiological response, whereas the other enantiomer may not bind or may bind to a different receptor, leading to off-target effects.

Beyond biological activity, stereochemistry can also influence physical properties such as the rotation of plane-polarized light (optical activity), melting point, and solubility in chiral solvents. The interaction with chiral surfaces or selectors, which is the basis for chiral chromatography, is also a direct consequence of the molecule's stereochemistry.

Chiral Recognition and Separation Methodologies (e.g., HPLC)

The separation of enantiomers, known as chiral resolution, is a critical process in both analytical and preparative chemistry. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most common and powerful technique for this purpose. nih.gov

The mechanism of chiral recognition on a CSP involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The stability of these complexes differs for each enantiomer, resulting in different retention times and thus, separation.

Several types of CSPs are available for the separation of chiral amines and aminoketones:

Polysaccharide-based CSPs: Derivatives of cellulose and amylose are among the most versatile and widely used CSPs. They can separate a broad range of chiral compounds through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.

Macrocyclic Glycopeptide CSPs: Chiral selectors like vancomycin and teicoplanin are bonded to silica and are particularly effective for separating underivatized amino acids and related compounds in reversed-phase or polar organic modes. nih.govsigmaaldrich.com Their complex structures provide multiple interaction sites, including hydrophobic pockets, hydrogen bond donors and acceptors, and ionic groups.

Pirkle-type (Brush-type) CSPs: These phases rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition. They are often used for the separation of derivatized amines.

Ligand-Exchange CSPs: These involve a chiral ligand, often an amino acid, complexed with a metal ion (e.g., copper) on the stationary phase. Enantiomeric separation occurs through the formation of diastereomeric ternary complexes with the analyte.

The choice of CSP and mobile phase is crucial for achieving successful separation and must be optimized for the specific analyte. For a compound like 1-amino-3-phenyl-2-butanone, a polysaccharide or macrocyclic glycopeptide-based CSP would be a logical starting point for method development.

Advanced Spectroscopic Characterization and Structural Elucidation of Aminophenylbutanone Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

¹H and ¹³C NMR for Full Structural Assignment

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Butanone, 1-amino-3-phenyl- would provide key information about the number of distinct proton environments, their chemical shifts, integration (proton count), and multiplicity (splitting patterns).

Phenyl Group: The five protons of the monosubstituted phenyl ring would typically appear as a complex multiplet in the aromatic region, approximately between δ 7.2 and 7.4 ppm.

Methine Proton (C3-H): The proton at the chiral center (C3) is adjacent to the phenyl group and the carbonyl group. This environment would likely result in a quartet or a more complex multiplet around δ 3.5-4.0 ppm, influenced by the neighboring methyl and amino protons.

Methylene (B1212753) Protons (C1-H₂): The two protons of the aminomethyl group (CH₂) are adjacent to the carbonyl group. Their chemical shift would be expected in the range of δ 3.0-3.5 ppm. The signal may appear as a singlet if there is no significant coupling or as a multiplet depending on the conformational rigidity and coupling with the amino protons.

Amino Protons (NH₂): The two protons of the primary amine would typically produce a broad singlet, the chemical shift of which is highly dependent on concentration and solvent, but could be expected in the range of δ 1.5-3.0 ppm.

Methyl Protons (C4-H₃): The three protons of the methyl group at C4 would appear as a doublet due to coupling with the C3-H proton, likely in the upfield region around δ 1.2-1.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule.

Carbonyl Carbon (C2): The ketone carbonyl carbon is the most deshielded and would appear at the lowest field, typically in the range of δ 205-215 ppm.

Phenyl Carbons: The six carbons of the phenyl ring would produce signals in the aromatic region (δ 125-145 ppm). The ipso-carbon (attached to the butanone chain) would be distinct from the ortho, meta, and para carbons.

Methine Carbon (C3): The chiral carbon atom (C3) attached to the phenyl group would resonate in the range of δ 45-55 ppm.

Methylene Carbon (C1): The carbon of the aminomethyl group (C1) would be expected to appear in the range of δ 40-50 ppm.

Methyl Carbon (C4): The terminal methyl carbon (C4) would be the most shielded, appearing at the highest field, likely between δ 15-25 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| C₁-H₂ | 3.0 - 3.5 | Singlet or Multiplet | 40 - 50 |

| C₂ | - | - | 205 - 215 |

| C₃-H | 3.5 - 4.0 | Quartet/Multiplet | 45 - 55 |

| C₄-H₃ | 1.2 - 1.5 | Doublet | 15 - 25 |

| Phenyl-H | 7.2 - 7.4 | Multiplet | 125 - 145 |

| NH₂ | 1.5 - 3.0 | Broad Singlet | - |

2D NMR Techniques for Connectivity and Conformation Elucidation

To confirm the structural assignments and gain insight into the molecule's connectivity and spatial arrangement, two-dimensional (2D) NMR techniques would be crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling relationships. Key correlations would be expected between the C3-H proton and the C4-H₃ protons, confirming the ethylphenyl fragment. Correlations might also be observed between the NH₂ protons and the C1-H₂ protons, depending on the rate of proton exchange.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals to their corresponding carbon signals, for instance, confirming that the doublet at ~δ 1.3 ppm corresponds to the carbon at ~δ 20 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It would be instrumental in piecing together the molecular skeleton. For example, correlations would be expected from the C1-H₂ protons to the C2 carbonyl carbon, and from the C4-H₃ protons to the C2 and C3 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the through-space proximity of protons, which is valuable for conformational analysis. For instance, NOE correlations between the phenyl protons and the C3-H proton would help to define the preferred orientation of the phenyl group.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Functional Group Identification and Vibrational Assignment

The IR and Raman spectra of 2-Butanone, 1-amino-3-phenyl- would be characterized by several key vibrational modes.

N-H Stretching: The primary amine would exhibit two characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. These bands are often of medium intensity.

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the ketone carbonyl (C=O) stretch is expected in the region of 1710-1720 cm⁻¹.

N-H Bending: The scissoring vibration of the NH₂ group typically appears as a medium to strong band between 1590 and 1650 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations would give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration of the primary amine would likely be found in the 1020-1250 cm⁻¹ range.

Interactive Data Table: Predicted IR and Raman Vibrational Frequencies

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

| N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | > 3000 | Medium to Weak |

| Aliphatic C-H Stretch | < 3000 | Medium |

| C=O Stretch | 1710 - 1720 | Strong |

| N-H Bend | 1590 - 1650 | Medium to Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Variable |

| C-N Stretch | 1020 - 1250 | Medium |

Conformational Analysis via Vibrational Signatures

Subtle shifts in the vibrational frequencies, particularly of the C=O and N-H stretching bands, could provide insights into intramolecular interactions and conformational preferences. For example, the formation of an intramolecular hydrogen bond between the amino group and the carbonyl oxygen would lead to a red-shift (lower frequency) and broadening of both the N-H and C=O stretching bands. The presence of multiple conformers in equilibrium might be indicated by the appearance of shoulder peaks or broadened bands in the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

The electron ionization (EI) mass spectrum of 2-Butanone, 1-amino-3-phenyl- would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern would be dictated by the presence of the amine, ketone, and phenyl groups.

Alpha-Cleavage: A prominent fragmentation pathway for both ketones and amines is alpha-cleavage. For this molecule, cleavage of the C1-C2 bond would lead to the formation of a resonance-stabilized acylium ion. Cleavage of the C2-C3 bond would generate a fragment containing the phenyl group.

McLafferty Rearrangement: If sterically feasible, a McLafferty rearrangement could occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond.

Loss of Small Molecules: The loss of small, stable neutral molecules such as NH₃ (ammonia) or H₂O (water, if rearrangement occurs) from the molecular ion is also a possibility.

Benzylic Cleavage: The presence of the phenyl group would likely lead to the formation of a stable tropylium ion (m/z 91) through cleavage of the bond between C3 and the phenyl ring, followed by rearrangement.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

| [M]⁺ | C₁₀H₁₃NO⁺ | Molecular Ion |

| [M-CH₃]⁺ | C₉H₁₀NO⁺ | Loss of methyl radical |

| [M-C₂H₅]⁺ | C₈H₈NO⁺ | Loss of ethyl radical |

| 91 | C₇H₇⁺ | Tropylium ion |

| 77 | C₆H₅⁺ | Phenyl cation |

| 44 | C₂H₆N⁺ | Alpha-cleavage (amine) |

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique essential for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. measurlabs.combioanalysis-zone.com Unlike low-resolution mass spectrometry which provides a nominal mass (an integer value), HRMS can measure mass to several decimal places. This precision allows for the calculation of a unique elemental formula, as the exact masses of atoms are not integers (e.g., ¹H = 1.00783, ¹²C = 12.00000, ¹⁴N = 14.0031, ¹⁶O = 15.9949). libretexts.org

For 2-Butanone, 1-amino-3-phenyl-, the molecular formula is C₁₀H₁₃NO. The theoretical monoisotopic mass can be calculated with high precision. This experimentally determined accurate mass is a critical first step in structural elucidation, confirming the compound's elemental composition before further analysis of its isomeric form. algimed.com The exact mass for any isomer with the formula C₁₀H₁₃NO, including the titular compound, is 163.099714 Da. wikipedia.orgchemspider.comchemexper.com

| Molecular Formula | Calculated Monoisotopic Mass (Da) | Nominal Mass (Da) |

|---|---|---|

| C₁₀H₁₃NO | 163.099714 | 163 |

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry, particularly when coupled with tandem techniques (MS/MS), provides invaluable structural information through the analysis of fragmentation patterns. When the molecular ion ([M]⁺) of 2-Butanone, 1-amino-3-phenyl- is formed, it undergoes characteristic fragmentation based on its functional groups: a ketone, an amine, and a phenyl group.

The dominant fragmentation mechanism for both ketones and amines is alpha-cleavage . wikipedia.orglibretexts.org This process involves the homolytic cleavage of a carbon-carbon bond adjacent to the heteroatom (oxygen or nitrogen), driven by the stabilization of the resulting cation through resonance. youtube.com

For 1-amino-3-phenyl-2-butanone, two primary alpha-cleavage pathways are predicted:

Cleavage adjacent to the carbonyl group: This can result in the loss of an ethyl group ([M-29]⁺) or the loss of the C₆H₅-CH(CH₃)- moiety.

Cleavage adjacent to the amino group: This would lead to the loss of a CH₂NH₂ radical, resulting in a stable secondary benzylic carbocation.

The relative abundance of these fragment ions helps to piece together the molecule's specific connectivity, distinguishing it from other isomers.

| Predicted Fragment Ion | Proposed Structure | Theoretical m/z | Fragmentation Pathway |

|---|---|---|---|

| [M-CH₂NH₂]⁺ | [C₉H₁₁O]⁺ | 135.0810 | Alpha-cleavage at C1-C2 bond |

| [M-C₂H₅]⁺ | [C₈H₈NO]⁺ | 134.0606 | Alpha-cleavage at C2-C3 bond |

| [C₇H₇]⁺ | Tropylium ion | 91.0548 | Benzylic cleavage |

| [CH₂NH₂]⁺ | Aminomethyl cation | 30.0340 | Alpha-cleavage at C1-C2 bond |

X-ray Crystallography

Absolute Stereochemistry and Crystal Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org This technique provides unambiguous proof of molecular connectivity, conformation, and, crucially for chiral molecules like 2-Butanone, 1-amino-3-phenyl-, its absolute stereochemistry (i.e., whether the chiral center at C3 is of the R or S configuration). nih.gov

The process requires the growth of a high-quality single crystal. When this crystal is irradiated with X-rays, the rays are diffracted into a specific pattern of reflections. By analyzing the intensities and positions of these diffracted spots, a three-dimensional map of electron density within the crystal's unit cell can be generated, from which the positions of all atoms are determined. wikipedia.org

For a chiral molecule, the absolute configuration can be determined through the phenomenon of anomalous dispersion, which is most effective when a heavier atom is present in the structure. mdpi.com In the absence of a heavy atom, co-crystallization with a molecule of known absolute configuration can be employed to solve the structure. To date, a crystal structure for 2-Butanone, 1-amino-3-phenyl- has not been reported in public crystallographic databases.

Intermolecular Interactions and Hydrogen Bonding Networks

The crystal packing of 2-Butanone, 1-amino-3-phenyl- would be governed by a network of intermolecular interactions. The primary and most influential of these would be hydrogen bonds. The primary amine (-NH₂) group serves as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. nih.gov

C-H···O interactions: Weak hydrogen bonds between carbon-hydrogen bonds and the carbonyl oxygen.

π-π stacking: Interactions between the aromatic phenyl rings of adjacent molecules.

The interplay of these directed hydrogen bonds and non-directional forces dictates the final crystal structure and its physical properties. mdpi.comresearchgate.net

Chromatographic Techniques for Analytical Purity and Separation

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for determining the purity of a compound and for the separation of mixtures. For a chiral compound such as 2-Butanone, 1-amino-3-phenyl-, chiral HPLC is the standard method for separating its enantiomers and determining its enantiomeric purity or enantiomeric excess (ee). nih.govnih.gov

The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for the resolution of a wide range of chiral compounds, including aminoketones. nih.govresearchgate.net The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which have different interaction energies and thus different retention times on the column.

A typical method for the chiral separation of a compound like 2-Butanone, 1-amino-3-phenyl- would involve a normal-phase mobile system, consisting of a non-polar solvent like n-hexane with a polar alcohol modifier such as isopropanol or ethanol. researchgate.net The ratio of these solvents is optimized to achieve baseline separation of the two enantiomers.

| Parameter | Condition |

|---|---|

| Column | Chiralcel® OD-H (Cellulose-based CSP) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

Gas Chromatography (GC)

Gas Chromatography (GC) is a cornerstone analytical technique for the separation and identification of volatile and thermally stable compounds. In the context of aminophenylbutanone compounds, GC, particularly when coupled with a mass spectrometer (GC-MS), provides high-resolution separation and definitive structural information. However, the analysis of "2-Butanone, 1-amino-3-phenyl-", a substituted cathinone (B1664624), presents unique challenges due to the thermal lability of the β-aminoketone functional group.

Detailed Research Findings

The gas chromatographic behavior of aminoketones is significantly influenced by their structure. The presence of a primary amine and a ketone group in "2-Butanone, 1-amino-3-phenyl-" makes the molecule susceptible to thermal degradation in the hot GC inlet and column. This degradation can lead to the formation of artifacts, which may complicate the interpretation of the chromatogram and mass spectrum. Common degradation pathways for similar synthetic cathinones include dehydration and the loss of the amine group.

To mitigate these challenges, derivatization is a frequently employed strategy in the GC analysis of aminoketones. Acylating reagents, such as trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA), can be used to convert the primary amine into a more stable amide. This process not to only enhances thermal stability but also improves chromatographic peak shape and can introduce specific fragmentation patterns in the mass spectrum, aiding in structural elucidation.

The choice of the GC column is critical for the effective separation of positional isomers of aminophenylbutanone compounds. A mid-polarity column, such as a 5% phenyl-polymethylsiloxane (e.g., HP-5MS or equivalent), is commonly used. These columns provide a good balance of dispersive and polar interactions, enabling the separation of closely related structures. The temperature program, including the initial oven temperature, ramp rate, and final temperature, must be carefully optimized to achieve baseline separation of the target analyte from potential impurities and isomers. For instance, a typical analysis might start at a lower oven temperature to trap volatile components and then ramp up to a higher temperature to elute the less volatile analytes.

The inlet temperature is another critical parameter that needs to be carefully controlled to minimize thermal degradation. While a higher temperature is necessary to ensure complete volatilization of the analyte, an excessively high temperature can promote decomposition. Therefore, a balance must be struck, often involving the use of a pulsed splitless or programmed temperature vaporization (PTV) inlet, which allows for injection at a lower initial temperature followed by a rapid ramp to the transfer temperature.

When coupled with a mass spectrometer, the electron ionization (EI) mass spectrum of "2-Butanone, 1-amino-3-phenyl-" is expected to show characteristic fragmentation patterns. The molecular ion peak may be weak or absent due to the instability of the compound. Key fragments would likely arise from the cleavage of the C-C bond alpha to the nitrogen atom and the carbonyl group, leading to the formation of iminium and acylium ions, respectively. These fragments provide crucial information for the identification of the compound and its differentiation from isomers.

Data Table

The following table represents typical parameters and expected results for the GC-MS analysis of aminoketone compounds similar to "2-Butanone, 1-amino-3-phenyl-". It is important to note that these are illustrative values and would require optimization for the specific analyte and instrumentation.

| Parameter | Value |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium |

| Inlet Mode | Splitless |

| Inlet Temperature | 250 °C |

| Oven Program | Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |

| Mass Spectrometer | Agilent 5977A or equivalent |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | 40-500 amu |

| Expected Retention Time | 10-15 min (dependent on exact conditions and derivatization) |

| Expected m/z Fragments | Fragments corresponding to iminium ions and acylium ions characteristic of the structure. |

Theoretical and Computational Studies of Aminophenylbutanone Structures

Quantum Chemical Calculations

Ab initio Methods for Molecular Properties

There is no available research detailing the use of ab initio methods, like Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2), to calculate the molecular properties of 2-Butanone, 1-amino-3-phenyl-. These methods are fundamental in computational chemistry for providing a theoretical basis for understanding molecular behavior.

Molecular Orbital Analysis

HOMO-LUMO Energy Gaps and Electron Transfer Properties

Specific calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for 2-Butanone, 1-amino-3-phenyl- have not been reported. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity, kinetic stability, and electron transfer properties of a molecule. Without dedicated studies, a data table of these values cannot be generated.

Natural Bond Orbital (NBO) Analysis and Atomic Charge Distributions

A Natural Bond Orbital (NBO) analysis for 2-Butanone, 1-amino-3-phenyl- is not found in the existing literature. This type of analysis is instrumental in understanding the delocalization of electron density, intramolecular interactions, and the distribution of atomic charges within a molecule. Consequently, a data table of NBO analysis results cannot be provided.

Vibrational Frequency Calculations and Spectroscopic Correlation

There are no available studies that report the calculated vibrational frequencies for 2-Butanone, 1-amino-3-phenyl-. Such calculations, typically performed using DFT or ab initio methods, are used to predict infrared and Raman spectra. A correlation of theoretical frequencies with experimental spectroscopic data is therefore not possible at this time. A data table of calculated and experimental vibrational frequencies cannot be compiled.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule, which in turn dictates its physical properties and biological activity. The presence of multiple rotatable bonds in 1-amino-3-phenyl-2-butanone gives rise to a complex potential energy surface (PES) with numerous local minima, each corresponding to a stable conformer.

The exploration of the PES is typically initiated by identifying all possible stereoisomers and then performing a systematic or stochastic search of the conformational space for each. researchgate.net Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose. researchgate.net By employing functionals such as B3LYP or PBE0 with a suitable basis set (e.g., 6-31G* or larger), the geometry of various potential conformers can be optimized to find the lowest energy structures. researchgate.net

For a molecule like 1-amino-3-phenyl-2-butanone, key dihedral angles to consider for conformational search would be around the C-C bonds of the butyl chain and the C-N bond. For each identified stable conformer, frequency calculations are performed to confirm that it represents a true minimum on the PES (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE). The relative energies of the conformers, corrected for ZPVE, provide insight into their relative populations at equilibrium, which can be estimated using the Boltzmann distribution.

Illustrative Conformational Analysis Data for a Phenylethylamine Analog

| Conformer | Dihedral Angle (τ) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| I | -60° (gauche) | 0.00 | 65.8 |

| II | 180° (anti) | 0.50 | 28.5 |

| III | 60° (gauche) | 1.20 | 5.7 |

This table is illustrative and based on typical findings for phenylethylamine derivatives. The actual values for 1-amino-3-phenyl-2-butanone would require specific calculations.

Thermodynamic Property Calculations

Computational chemistry allows for the accurate prediction of various thermodynamic properties, which are essential for understanding the stability and reactivity of a compound. fiveable.me These calculations are typically performed on the optimized geometries of the most stable conformers.

Standard thermodynamic functions such as enthalpy (H), entropy (S), and Gibbs free energy (G) can be calculated from the vibrational frequencies obtained from DFT calculations. researchgate.net The ideal gas thermodynamic properties are often computed at a standard state (e.g., 298.15 K and 1 atm).

Key Thermodynamic Properties and Computational Methods:

Enthalpy of Formation (ΔHf°): This can be calculated using high-accuracy composite methods like Gaussian-n (e.g., G3, G4) or Complete Basis Set (CBS) methods. These methods combine calculations at different levels of theory and basis sets to achieve high accuracy.

Heat Capacity (Cv and Cp): These properties can be derived from the calculated vibrational, translational, and rotational contributions to the total energy.

Entropy (S°): The standard entropy is also calculated from the vibrational, rotational, and translational partition functions.

Illustrative Calculated Thermodynamic Data for a Substituted Butanone

| Property | Calculated Value |

| Standard Enthalpy of Formation (gas, 298.15 K) | -55.2 ± 1.5 kcal/mol |

| Standard Entropy (gas, 298.15 K) | 95.8 cal/(mol·K) |

| Heat Capacity (Cp, gas, 298.15 K) | 42.3 cal/(mol·K) |

This table provides example data based on computational studies of similar ketones. The values for 1-amino-3-phenyl-2-butanone would need to be determined through specific calculations.

Molecular Dynamics Simulations for Conformational Landscapes

While static quantum chemical calculations provide information about stable conformers, molecular dynamics (MD) simulations offer a dynamic picture of the conformational landscape by simulating the movement of atoms over time. rsc.org MD simulations can reveal the pathways of conformational transitions and the flexibility of the molecule.

In an MD simulation, the forces between atoms are typically calculated using a force field, which is a set of empirical potential energy functions. For organic molecules like 1-amino-3-phenyl-2-butanone, force fields such as AMBER or GAFF2 are commonly used. rsc.org The simulation is initiated from an energy-minimized structure and the system is allowed to evolve over a period of nanoseconds or longer.

The trajectory from an MD simulation can be analyzed to:

Identify the most populated conformational states.

Determine the free energy landscape of conformational changes.

Calculate the rates of interconversion between different conformers.

Study the influence of solvent on the conformational preferences. rsc.org

For instance, a study on amphetamine and methamphetamine, which share the phenylethylamine backbone, utilized MD simulations to show that a comprehensive understanding of their structure requires sampling the entire conformational space, including explicit solvent interactions. rsc.org This approach would be equally valuable for elucidating the conformational behavior of 1-amino-3-phenyl-2-butanone in different environments.

Structure Activity/property Relationships Sar/spr and Mechanistic Insights

Influence of Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of 2-Butanone, 1-amino-3-phenyl- are significantly influenced by the electronic and steric nature of substituents on its phenyl ring. The phenyl group, an aromatic moiety, can modulate the electron density of the entire molecule, thereby affecting the reactivity of the carbonyl and amino functional groups.

Electron-donating groups (EDGs) on the phenyl ring, such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), increase the electron density on the aromatic ring and, through resonance and inductive effects, can influence the adjacent carbonyl group. This increased electron density can make the carbonyl carbon less electrophilic, potentially decreasing its reactivity towards nucleophiles. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or trifluoromethyl (-CF₃) decrease the electron density of the phenyl ring, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

The position of the substituent (ortho, meta, or para) also plays a crucial role. Ortho-substituents can exert steric hindrance, potentially shielding the carbonyl group and influencing the stereochemical outcome of reactions. For instance, in related α-phenyl-N-tert-butyl nitrones, substituent effects have shown a more pronounced impact on oxidation than on reduction potentials nih.gov. This suggests that the electronic properties of the phenyl ring directly impact the ease of electron removal or addition, a key aspect of chemical reactivity.

In asymmetric synthesis, the nature of the aryl group in α-keto imine precursors has been shown to affect the enantioselectivity of palladium-catalyzed arylations. While a range of electron-donating and electron-withdrawing substituents on the phenylboronic acid are tolerated, EWGs can sometimes lead to slightly lower enantioselectivity nih.gov. This highlights the delicate balance of electronic and steric factors in determining the outcome of chemical transformations.

Correlation of Structural Features with Synthetic Utility